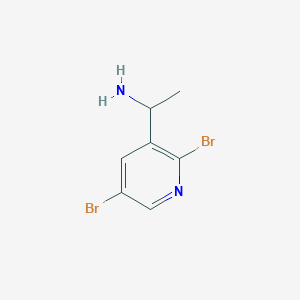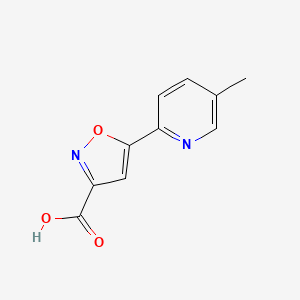
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available . For example, the reaction of α,β-acetylenic oximes with AuCl3 under moderate conditions can yield substituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and eco-friendly methods. Microwave-assisted synthesis and catalyst-free reactions are gaining popularity due to their efficiency and reduced environmental impact . For instance, the use of microwave irradiation in dry DMF at 120°C for 1 hour has been reported to produce high yields of isoxazole compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the pyridyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve reagents like halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways depend on the specific structure and functional groups of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylisoxazole-3-carboxylic Acid: A similar compound with a methyl group at the 5-position of the isoxazole ring.
3-(Benzyloxy)isoxazole-5-carboxylic Acid: Another derivative with a benzyloxy group at the 3-position.
Uniqueness
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is unique due to the presence of both a pyridyl and an isoxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-7(11-5-6)9-4-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
Clave InChI |
XXAHNJQSOKNGNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


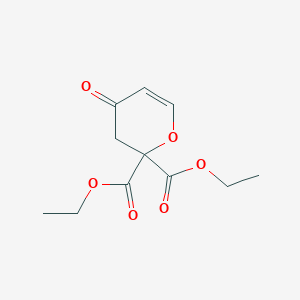
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
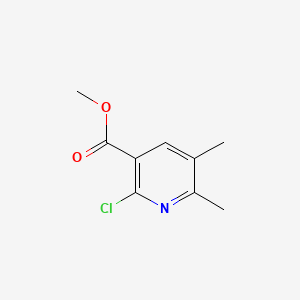
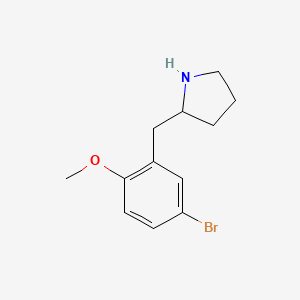
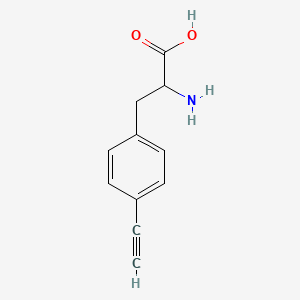
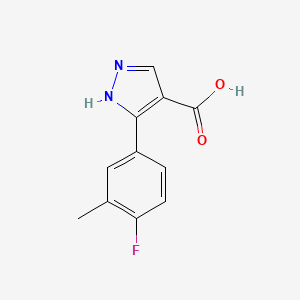


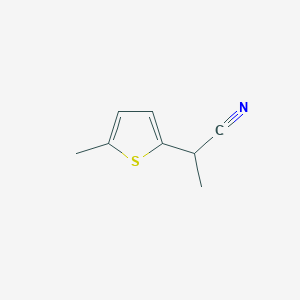
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
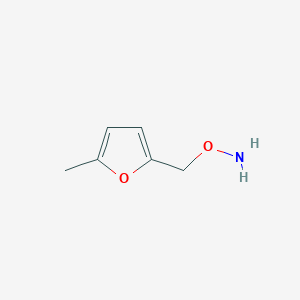
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)

